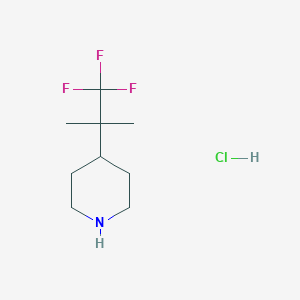

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride

Description

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine hydrochloride is a piperidine derivative modified with a bulky trifluoromethylpropan-2-yl substituent. The hydrochloride salt enhances water solubility, a critical feature for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

4-(1,1,1-trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N.ClH/c1-8(2,9(10,11)12)7-3-5-13-6-4-7;/h7,13H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYNHAQVVIJNAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNCC1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and a trifluoromethylating agent.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base to facilitate the substitution reaction. Common bases include sodium hydride or potassium carbonate.

Reaction Steps: The piperidine is reacted with the trifluoromethylating agent in the presence of the base, leading to the formation of the desired product. The reaction mixture is then purified to isolate the compound.

Industrial Production Methods

In an industrial setting, the production of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride may involve large-scale reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperidine ring.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the piperidine ring.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various alkylated derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

Medicinal Chemistry

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride has been investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it suitable for drug development.

Case Study: Inhibitors of Enzymatic Activity

Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of piperidine can inhibit the activity of serine proteases, which are critical in various diseases including viral infections like hepatitis C .

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of synthesized compounds.

Applications:

- Synthesis of Fluorinated Compounds: Utilized in the development of fluorinated pharmaceuticals and agrochemicals.

- Building Block for Complex Molecules: Acts as an intermediate in the synthesis of more complex organic molecules used in medicinal chemistry .

Biological Research

The compound has been explored for its biological activities, particularly in pharmacological research.

Table 1: Biological Activities of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride

Mechanism of Action

The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property makes it effective in modulating the activity of certain enzymes and receptors.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

Pharmacological and Therapeutic Profiles

Key Observations :

- The trifluoromethyl group in the target compound may mimic the fluorophenyl moiety in Paroxetine, enabling selective receptor interactions. However, the bulky substituent could limit binding to smaller active sites.

- Meperidine’s opioid activity highlights the versatility of piperidine scaffolds, but the target compound’s substituent likely directs it toward non-opioid targets.

Biological Activity

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride is a chemical compound with significant biological activity, particularly in pharmacological contexts. This article reviews its properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological implications.

- IUPAC Name : 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine hydrochloride

- Molecular Formula : C9H16F3N·ClH

- Molecular Weight : 231.69 g/mol

- CAS Number : 2470439-13-3

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine (DA) and serotonin (5HT) transporters. Research indicates that modifications in the piperidine structure can enhance selectivity and potency towards these transporters, which are crucial for mood regulation and cognitive functions.

Biological Activity Overview

The compound exhibits diverse biological activities that can be categorized as follows:

1. Dopaminergic Activity

Studies have shown that piperidine derivatives can act as potent ligands for dopamine receptors. For instance, analogs of piperidine have been evaluated for their binding affinity to dopamine transporters, demonstrating significant selectivity and potency in modulating dopaminergic signaling pathways .

2. Antidepressant Potential

Given its dopaminergic activity, there is potential for this compound to exhibit antidepressant effects. The modulation of dopamine levels is often linked to the alleviation of depressive symptoms.

3. Neuroprotective Effects

Research on related compounds suggests that piperidine derivatives may offer neuroprotective benefits by enhancing synaptic transmission and reducing neuroinflammation. This could have implications for treating neurodegenerative diseases .

Case Study 1: Dopamine Transporter Selectivity

In a study evaluating various piperidine derivatives, it was found that modifications similar to those seen in 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine led to enhanced selectivity for the dopamine transporter over serotonin transporters. This selectivity is critical for developing treatments targeting dopaminergic dysfunction without affecting serotonergic systems .

Case Study 2: Neuroprotective Properties

A related compound demonstrated significant neuroprotective effects in animal models of Parkinson's disease. The study highlighted the ability of piperidine derivatives to reduce oxidative stress markers and improve motor function in treated subjects, suggesting a promising avenue for further research into the neuroprotective capabilities of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine .

Research Findings

Recent studies have focused on the synthesis and evaluation of various piperidine analogs, including those with trifluoromethyl groups like the subject compound. These studies indicate that:

- In vitro assays show promising results in inhibiting specific enzyme activities linked to neurodegenerative processes.

- In vivo studies reveal potential therapeutic applications in managing conditions such as depression and anxiety disorders through modulation of neurotransmitter levels.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.